molecular formula C24H27N5O2S B2989549 N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111038-53-9

N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2989549
CAS No.: 1111038-53-9
M. Wt: 449.57
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic heterocyclic compound designed for advanced pharmacological and chemical research. This molecule features a complex architecture combining a quinazolinone core fused with a [1,2,4]triazolo ring system, a motif present in compounds investigated for their anti-inflammatory and analgesic properties . The structure is further functionalized with a thioacetamide linker and an N-(2,4-dimethylphenyl) group, which are common pharmacophores aimed at enhancing target binding and modulating the compound's physicochemical properties. The inclusion of an isopentyl side chain at the 4-position is designed to influence the molecule's lipophilicity and overall pharmacokinetic profile. Research into analogous [1,2,4]triazolo[4,3-a] -fused heterocycles suggests potential for exploring mechanisms related to cyclooxygenase (COX) enzyme inhibition . This compound is supplied for research applications only, including in vitro biological screening, structure-activity relationship (SAR) studies in medicinal chemistry programs, and as a building block for the synthesis of novel chemical entities. Researchers can utilize this compound to probe new pathways in inflammatory diseases or to develop new classes of small-molecule therapeutics. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-15(2)11-12-28-22(31)18-7-5-6-8-20(18)29-23(28)26-27-24(29)32-14-21(30)25-19-10-9-16(3)13-17(19)4/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNCXRCBEREWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article synthesizes current research findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex molecular structure that includes:

  • A dimethylphenyl moiety
  • A triazoloquinazoline core
  • A thioacetamide functional group

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties by targeting specific kinases involved in cell proliferation. For instance:

  • Polo-like kinase 1 (Plk1) has been identified as a key target. Inhibitors derived from related scaffolds have shown up to 10-fold higher inhibitory activity against Plk1 compared to previous inhibitors (Kd ~ 450 nM) .
CompoundTargetIC50 (μM)
Compound APlk1 PBD0.45
Compound BPlk1 PBD0.35

Antiviral Activity

The compound's structural analogs have also been explored for their antiviral properties. For example:

  • Certain derivatives have demonstrated efficacy against viral RNA polymerases, with IC50 values indicating potent inhibition of viral replication .
CompoundVirus TargetIC50 (μM)
Compound CHCV NS5B32.2
Compound DDENV7.2

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound.

  • Modifications to the thio group and variations in the alkyl chain length have been shown to influence potency significantly.
ModificationEffect on Activity
Increasing alkyl chain lengthEnhanced potency against Plk1
Altering thio group substituentsVariable effects on cellular uptake and activity

Case Studies

In preclinical studies involving various cancer cell lines:

  • Breast Cancer Models : The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in MCF7 cells.
  • Liver Cancer Models : Similar effects were noted in HepG2 cells with a dose-dependent response observed.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazoloquinazolinone core and the acetamide side chain. Key analogs include:

Compound Name Substituents Key Structural Differences Impact on Properties
Target Compound 4-isopentyl, 5-oxo, N-(2,4-dimethylphenyl) Branched alkyl chain at position 4 Higher lipophilicity (logP) compared to linear alkyl analogs; may improve membrane permeability .
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS 1111054-89-7) 7-Cl, 4-propyl Chloro substituent at position 7; linear propyl at position 4 Chlorine increases electron-withdrawing effects, potentially enhancing metabolic stability. Propyl reduces steric hindrance compared to isopentyl .
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Pyrazole moiety, phenyl at position 4 Replacement of quinazolinone with pyrazole Altered target selectivity; pyrazole may enhance anti-inflammatory activity .

Physicochemical and ADMET Properties

  • Metabolic Stability : Thioether linkages (as in the target compound) are generally resistant to hydrolysis, but branched alkyl chains may slow cytochrome P450-mediated oxidation .
  • Solubility : The dimethylphenyl group introduces steric bulk, which may reduce aqueous solubility compared to smaller aryl substituents (e.g., 4-nitrophenyl in ) .

Research Findings and Key Data

NMR and Spectroscopic Analysis

Comparative NMR studies () reveal that substituents at positions 4 and 7 significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example:

  • The 4-isopentyl group in the target compound causes upfield shifts in region B due to increased electron-donating effects compared to 4-propyl or 4-phenyl analogs .
  • The 7-Cl substituent in CAS 1111054-89-7 induces downfield shifts in region A, consistent with electronegative perturbations .

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